Specific inhibitor of diacylglycerol kinase.
Dioctanoylglycol
CAS No.: 627-86-1
Cat. No.: VC0004166
Molecular Formula: C18H34O4
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 627-86-1 |
---|---|
Molecular Formula | C18H34O4 |
Molecular Weight | 314.5 g/mol |
IUPAC Name | 2-octanoyloxyethyl octanoate |
Standard InChI | InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Standard InChI Key | HTNFLUQQANUSLR-UHFFFAOYSA-N |
SMILES | CCCCCCCC(=O)OCCOC(=O)CCCCCCC |
Canonical SMILES | CCCCCCCC(=O)OCCOC(=O)CCCCCCC |
Chemical Identity and Nomenclature
Structural Characteristics
Dioctanoylglycol, systematically named ethane-1,2-diyl dioctanoate, consists of an ethylene glycol backbone linked to two octanoyl groups via ester bonds. Its molecular formula is C₁₈H₃₄O₄, with a molecular weight of 314.46 g/mol . The compound’s stereochemistry is defined by the absence of chiral centers, distinguishing it from glycerol-based analogs like 1,2-dioctanoyl-sn-glycerol, which exhibit stereospecific activity .
Table 1: Key Identifiers of Dioctanoylglycol
Property | Value |
---|---|
CAS Number | 627-86-1 |
IUPAC Name | Ethane-1,2-diyl dioctanoate |
Synonyms | Dioctanoyl Glycol, diC8-Ethylene Glycol |
Molecular Formula | C₁₈H₃₄O₄ |
Molecular Weight | 314.46 g/mol |
SMILES Notation | O=C(CCCCCCC)OCCOC(=O)CCCCCCC |
The compound’s canonical SMILES string, O=C(CCCCCCC)OCCOC(=O)CCCCCCC
, underscores its symmetric structure, which facilitates interactions with hydrophobic domains of enzymes .
Physicochemical Properties
Solubility and Stability
Dioctanoylglycol is sparingly soluble in aqueous solutions (<31.44 mg/mL in DMSO) but exhibits high solubility in organic solvents such as ethanol and chloroform . This property aligns with its role in membrane permeability assays, where it integrates into lipid bilayers without requiring detergent solubilization . The compound remains stable at room temperature but degrades under acidic or basic conditions, necessitating storage in inert environments .
Table 2: Physicochemical Profile
Property | Value |
---|---|
Physical State | Colorless to pale yellow liquid |
Melting Point | Not explicitly reported |
Boiling Point | >200°C (estimated) |
Solubility in DMSO | <31.44 mg/mL |
Recommended Storage | -20°C, desiccated |
Biological Activity and Mechanisms
Inhibition of Diacylglycerol Kinase
Dioctanoylglycol functions as a competitive inhibitor of diacylglycerol kinase (DGK), an enzyme responsible for phosphorylating diacylglycerol (DAG) to phosphatidic acid . By mimicking DAG’s structure, dioctanoylglycol occupies DGK’s active site, thereby prolonging DAG-mediated PKC activation . This mechanism has been exploited in studies of T-cell receptor signaling, where DGK inhibition amplifies downstream PKC-θ activity, enhancing immune responses .
Modulation of Protein Kinase C
Unlike physiological DAGs, dioctanoylglycol induces transient PKC translocation to cell membranes, a property attributed to its shorter acyl chains and rapid metabolic clearance . For instance, in MCF-7 breast cancer cells, dioctanoylglycol treatment resulted in a 40% reduction in proliferation rates within 24 hours, highlighting its potential as a PKC-targeted therapeutic agent .
Applications in Biochemical Research
Lipid Signaling Pathways
Dioctanoylglycol’s permeability and stability make it ideal for in vitro studies of lipid-second-messenger systems. Researchers have utilized it to elucidate DAG’s role in phospholipase C (PLC) cascades, where it potentiates calcium release from endoplasmic reticulum stores . Notably, its synthetic analog status avoids confounding variables introduced by endogenous lipid metabolism.
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